molecular formula C10H21NO3S B6649421 N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide

N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide

Cat. No.: B6649421
M. Wt: 235.35 g/mol
InChI Key: LKSNSQLMTTVHST-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide is a complex organic compound with a unique structure that includes a cyclobutyl ring, a sulfonamide group, and a hydroxy group

Properties

IUPAC Name

N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-9(2,3)8-15(13,14)11-7-10(12)5-4-6-10/h11-12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSNSQLMTTVHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CS(=O)(=O)NCC1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the cyclobutyl ring, followed by the introduction of the hydroxy group and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution could result in a variety of substituted sulfonamides.

Scientific Research Applications

N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy group and sulfonamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and cyclobutyl-containing molecules. Examples are:

  • N-cyclobutyl-2,2-dimethylpropane-1-sulfonamide
  • N-[(1-hydroxycyclopentyl)methyl]-2,2-dimethylpropane-1-sulfonamide

Uniqueness

What sets N-[(1-hydroxycyclobutyl)methyl]-2,2-dimethylpropane-1-sulfonamide apart is its unique combination of a cyclobutyl ring and a hydroxy group, which can impart specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

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